Cas no 213316-32-6 (Cyclopropanecarboxylicacid, 1-amino-2-ethenyl-, ethyl ester, (1R,2S)-rel-)

Cyclopropanecarboxylicacid, 1-amino-2-ethenyl-, ethyl ester, (1R,2S)-rel- 化学的及び物理的性質
名前と識別子
-
- Cyclopropanecarboxylicacid, 1-amino-2-ethenyl-, ethyl ester, (1R,2S)-rel-
- Cyclopropanecarboxylic acid,1-amino-2-ethenyl-,ethyl ester,(1R,2S)-(9ci)
- CYCLOPROPANECARBOXYLIC ACID, 1-AMINO-2-ETHENYL-, ETHYL ESTER, (1R,2S)-REL- (9CI)
- SCHEMBL374714
- (1R,2S)-1-amino-2-vinylcyclopropane carboxylic acid ethyl ester hydrochloride
- Cyclopropanecarboxylic acid,1-amino-2-ethenyl-,ethyl ester,(1R,2S)-rel-(9ci)
- (1R,2S)-1-amino-2-vinyl-cyclopropanecarboxylic acid ethyl ester
- 746657-36-3
- Rel-ethyl (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylate
- ETHYL (1R,2S)-1-AMINO-2-ETHENYLCYCLOPROPANE-1-CARBOXYLATE
- AC-28939
- NBJXCTLFPNBZSG-HTRCEHHLSA-N
- Cyclopropanecarboxylic acid,1-amino-2-ethenyl-,ethyl ester,(1R,2S)-
- A852274
- ethyl (1R,2S)-1-amino-2-vinylcyclopropane-carboxylate
- (1R,2S)-1-amino-1-ethoxycarbonyl-2-vinylcyclopropane
- 213316-32-6
- Cyclopropanecarboxylic acid, 1-amino-2-ethenyl-, ethyl ester, (1R,2S)-rel-
- AKOS006344252
- BS-25976
- CS-0000379
- (1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate
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- インチ: InChI=1S/C8H13NO2/c1-3-6-5-8(6,9)7(10)11-4-2/h3,6H,1,4-5,9H2,2H3/t6-,8-/m1/s1
- InChIKey: NBJXCTLFPNBZSG-HTRCEHHLSA-N
- ほほえんだ: C=C[C@@H]1C[C@@]1(C(=O)OCC)N
計算された属性
- せいみつぶんしりょう: 155.094628657g/mol
- どういたいしつりょう: 155.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 4
- 複雑さ: 191
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52.3Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
Cyclopropanecarboxylicacid, 1-amino-2-ethenyl-, ethyl ester, (1R,2S)-rel- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1070464-250mg |
ethyl (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylate |
213316-32-6 | 98% | 250mg |
¥5705 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1070464-1g |
ethyl (1R,2S)-1-amino-2-vinylcyclopropane-1-carboxylate |
213316-32-6 | 98% | 1g |
¥12106 | 2023-04-14 |
Cyclopropanecarboxylicacid, 1-amino-2-ethenyl-, ethyl ester, (1R,2S)-rel- 関連文献
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Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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6. Back matter
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
Cyclopropanecarboxylicacid, 1-amino-2-ethenyl-, ethyl ester, (1R,2S)-rel-に関する追加情報
Cyclopropanecarboxylicacid, 1-amino-2-ethenyl-, ethyl ester, (1R,2S)-rel-: A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Cyclopropanecarboxylicacid, 1-amino-2-ethenyl-, ethyl ester, (1R,2S)-rel- is a specialized organic compound that has garnered significant attention in the fields of chemical biology and pharmaceutical development. This compound, identified by its CAS number 213316-32-6, represents a unique structural motif that combines the rigidity of a cyclopropane ring with the reactivity of an amino and vinyl group, further modified by an ethyl ester functionality. The stereochemical configuration specified as (1R,2S)-rel- indicates a precise three-dimensional arrangement of atoms, which is crucial for its biological activity and potential applications.
The cyclopropane moiety is particularly noteworthy due to its strained three-membered ring structure. This strain often enhances the reactivity of the molecule, making it a valuable scaffold for designing novel bioactive compounds. In particular, the presence of both an amino group and a vinyl group allows for diverse chemical transformations, including nucleophilic additions and eliminations, which are pivotal in synthetic organic chemistry. The ethyl ester group not only influences the solubility and metabolic stability of the compound but also provides a handle for further derivatization.
Recent advancements in drug discovery have highlighted the importance of stereospecific compounds in achieving therapeutic efficacy. The (1R,2S)-rel- configuration of Cyclopropanecarboxylicacid, 1-amino-2-ethenyl-, ethyl ester is a testament to the growing emphasis on enantioselective synthesis. This stereochemistry has been meticulously optimized to ensure that the compound interacts selectively with biological targets, minimizing off-target effects. Such precision is increasingly critical in developing drugs that exhibit high potency and low toxicity.
In the realm of medicinal chemistry, this compound has been explored for its potential as an intermediate in the synthesis of more complex molecules. The cyclopropane ring can serve as a privileged scaffold in drug design due to its ability to adopt unique conformations that can mimic natural product structures. Additionally, the amino and vinyl groups offer multiple points for functionalization, enabling chemists to tailor the properties of the molecule for specific applications.
One of the most exciting areas of research involving Cyclopropanecarboxylicacid, 1-amino-2-ethenyl-, ethyl ester is its application in developing novel therapeutic agents. Studies have suggested that this compound may exhibit inhibitory activity against various enzymes and receptors implicated in human diseases. For instance, its structural features could make it a potent inhibitor of enzymes involved in inflammation or cancer progression. While these findings are still preliminary, they underscore the compound's potential as a lead molecule in drug development.
The synthesis of such complex molecules often requires innovative synthetic strategies. The preparation of Cyclopropanecarboxylicacid, 1-amino-2-ethenyl-, ethyl ester involves multiple steps that must be carefully orchestrated to achieve high yields and enantiomeric purity. Advances in catalytic methods and asymmetric synthesis have made it possible to construct these molecules with increasing efficiency and precision. These techniques not only reduce costs but also improve scalability for potential industrial applications.
The role of computational chemistry in designing and optimizing such compounds cannot be overstated. Molecular modeling techniques allow researchers to predict the behavior of Cyclopropanecarboxylicacid, 1-amino-2-ethenyl-, ethyl ester both in isolation and within biological systems. By simulating interactions with target proteins or enzymes, scientists can gain insights into how the molecule might behave once introduced into a living organism. This information is invaluable for guiding synthetic efforts and predicting potential side effects.
As our understanding of biological systems continues to evolve, so too does our ability to design molecules that interact with them in sophisticated ways. The unique properties of Cyclopropanecarboxylicacid, 1-amino-2-ethenyl-, ethyl ester, particularly its stereochemical configuration and functional groups, make it a promising candidate for future therapeutic applications. Whether it emerges as a lead compound or an intermediate in larger synthetic schemes remains to be seen; however, its contribution to advancing chemical biology and pharmaceutical research is undeniable.
In conclusion, Cyclopropanecarboxylicacid, 1-amino-2-ethenyl-, ethyl ester, CAS number 213316-32-6, represents a fascinating example of how structural complexity can be leveraged to develop novel bioactive compounds. Its unique combination of functional groups and stereochemistry positions it as a valuable tool in both academic research and industrial applications. As research continues to uncover new possibilities for this molecule, it will undoubtedly play an important role in shaping the future landscape of chemical biology and drug discovery.
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